Ethyl 2-(4-methoxyphenyl)sulfanylacetate

Description

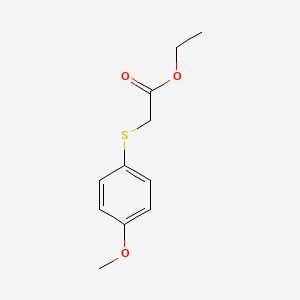

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDBJTGAQFVAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 4 Methoxyphenyl Sulfanylacetate

Established Routes for the Direct Synthesis of Ethyl 2-(4-methoxyphenyl)sulfanylacetate

The direct synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction. This approach involves the formation of a carbon-sulfur bond by reacting a sulfur-based nucleophile with an appropriate ethyl acetate (B1210297) derivative.

Precursor Compounds and Reagent Selection

The primary precursor compounds for the synthesis of this compound are 4-methoxythiophenol and an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). The selection of reagents is crucial for achieving high yields and purity.

Sulfur Nucleophile: 4-Methoxythiophenol serves as the sulfur nucleophile. The thiol group (-SH) is deprotonated by a base to form the more nucleophilic thiophenoxide ion.

Electrophile: Ethyl chloroacetate is a commonly employed electrophile due to its commercial availability and appropriate reactivity. The chlorine atom is a good leaving group, facilitating the nucleophilic attack by the thiophenoxide.

Base: A variety of bases can be used to deprotonate the thiophenol. Common choices include inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or stronger bases like sodium hydride (NaH). The choice of base can influence the reaction rate and conditions.

| Precursor/Reagent | Role in Synthesis |

| 4-Methoxythiophenol | Source of the sulfur nucleophile |

| Ethyl Chloroacetate | Electrophilic substrate |

| Potassium Carbonate | Base for deprotonation of the thiol |

| Sodium Hydride | Stronger base alternative |

| Acetone (B3395972)/DMF/THF | Reaction Solvent |

Reaction Conditions and Optimization Strategies

The reaction is typically carried out in a polar aprotic solvent to facilitate the Sₙ2 reaction mechanism. Solvents such as acetone, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are suitable choices. researchgate.netnist.gov

Typical Reaction Conditions: A mixture of 4-methoxythiophenol and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) is stirred, to which ethyl chloroacetate is then added. The reaction mixture is often heated to increase the rate of reaction. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by chromatography.

Optimization Strategies: To optimize the synthesis, several factors can be adjusted:

Base Strength: Using a stronger base like NaH can lead to faster reaction times but may require anhydrous conditions. nist.gov

Temperature: While heating can accelerate the reaction, excessive temperatures might lead to side reactions. The optimal temperature is typically determined empirically.

Catalyst: In some cases, a catalytic amount of an iodide salt (e.g., potassium iodide) can be added to enhance the reaction rate, particularly when using ethyl chloroacetate, through the in-situ formation of the more reactive ethyl iodoacetate. researchgate.net

| Solvent | Base | Temperature | Typical Yield |

| Acetone | K₂CO₃ | Reflux | Good to Excellent |

| DMF | K₂CO₃ | Room Temp. to 80 °C | High |

| THF | NaH | 0 °C to Room Temp. | High |

Role of Ethyl Chloroacetate in Synthesis Pathways

Ethyl chloroacetate is a key bifunctional molecule in this synthesis. It possesses both an ester functional group and an alkyl halide. The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic attack. In the synthesis of this compound, the thiophenoxide ion attacks this carbon, displacing the chloride ion and forming the desired thioether linkage. organic-chemistry.orgorganic-chemistry.org The ester group generally remains intact under these reaction conditions, providing the ethyl acetate moiety of the final product. The reactivity of ethyl chloroacetate makes it a versatile reagent for the introduction of an ethyl acetoxy group onto a sulfur atom. organic-chemistry.org

Nucleophilic Substitution Approaches for Thioether Formation

The formation of the thioether bond in this compound is a classic example of a nucleophilic substitution reaction, specifically an Sₙ2 (bimolecular nucleophilic substitution) reaction.

The mechanism involves the following steps:

Deprotonation: The base removes the acidic proton from the thiol group of 4-methoxythiophenol, generating the potent 4-methoxythiophenoxide nucleophile.

Nucleophilic Attack: The thiophenoxide anion then attacks the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom.

Displacement: This attack occurs in a concerted fashion, where the carbon-sulfur bond is formed simultaneously as the carbon-chlorine bond is broken. The chloride ion is displaced as the leaving group.

This Sₙ2 pathway is favored by the use of a good nucleophile (the thiophenoxide), a primary alkyl halide (in ethyl chloroacetate), and a polar aprotic solvent.

Functional Group Interconversions of this compound

The sulfur atom in this compound is in its lowest oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they alter the electronic and steric properties of the molecule, opening up further synthetic possibilities.

Oxidation Reactions to Sulfoxides and Sulfones

The oxidation of the thioether group can be controlled to selectively yield either the sulfoxide or the sulfone.

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide, Ethyl 2-(4-methoxyphenyl)sulfinylacetate, can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used in a stoichiometric amount, sometimes in the presence of a catalyst. organic-chemistry.org

Sodium periodate (B1199274) (NaIO₄): A reliable reagent for the selective oxidation of sulfides to sulfoxides.

m-Chloroperoxybenzoic acid (m-CPBA): Using one equivalent of m-CPBA at low temperatures can provide the sulfoxide in good yield.

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether using a stronger oxidizing agent or an excess of a milder one, yields the sulfone, Ethyl 2-(4-methoxyphenyl)sulfonylacetate. Reagents for this transformation include:

Excess Hydrogen Peroxide: Often in the presence of a catalyst such as a tungsten salt. organic-chemistry.org

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that readily converts sulfides to sulfones.

Oxone® (potassium peroxymonosulfate): A versatile and effective oxidizing agent for the preparation of sulfones.

The choice of oxidizing agent and reaction conditions allows for the selective preparation of either the sulfoxide or the sulfone derivative of this compound.

| Starting Material | Product | Oxidizing Agent |

| This compound | Ethyl 2-(4-methoxyphenyl)sulfinylacetate | H₂O₂ (1 equiv.) or m-CPBA (1 equiv.) |

| This compound | Ethyl 2-(4-methoxyphenyl)sulfonylacetate | H₂O₂ (excess) with catalyst or KMnO₄ |

| Ethyl 2-(4-methoxyphenyl)sulfinylacetate | Ethyl 2-(4-methoxyphenyl)sulfonylacetate | m-CPBA or other strong oxidants |

Reduction Chemistry of the Ester and Sulfide (B99878) Linkages

The reduction of the ester and sulfide functionalities within this compound presents a pathway to various derivatives with potential applications in organic synthesis. While specific studies detailing the reduction of this exact molecule are not extensively documented in the provided search results, the chemical behavior of similar structures allows for the extrapolation of expected outcomes.

Reduction of the ester group (-COOEt) in analogous compounds is a common transformation. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) would be expected to reduce the ester to a primary alcohol, yielding 2-((4-methoxyphenyl)thio)ethan-1-ol. This transformation is a fundamental reaction in organic chemistry, converting a carboxylic acid derivative into its corresponding alcohol.

Simultaneously, the sulfide linkage (-S-) can also undergo reduction, although this typically requires harsher conditions or specific reagents. Catalytic hydrogenation, for instance, could potentially lead to the cleavage of the carbon-sulfur bond, resulting in the formation of 4-methoxythiophenol and ethanol (B145695), alongside other potential products depending on the reaction conditions. The choice of catalyst and reaction parameters would be crucial in directing the selectivity of the reduction.

It is important to note that the reactivity of the ester and sulfide groups can be influenced by the electronic nature of the 4-methoxyphenyl (B3050149) group. The electron-donating methoxy (B1213986) group can affect the electron density at the sulfur atom and the carbonyl carbon, potentially influencing the rate and outcome of the reduction reactions.

A summary of potential reduction products is presented in the table below.

Table 1: Potential Reduction Products of this compound

| Reagent | Functional Group Targeted | Expected Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester | 2-((4-methoxyphenyl)thio)ethan-1-ol |

Substitution Reactions Involving Aromatic and Aliphatic Moieties

The structure of this compound offers multiple sites for substitution reactions, both on the aromatic ring and the aliphatic chain. These reactions are pivotal for the further functionalization and diversification of this scaffold.

Aromatic Substitution: The 4-methoxyphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. This directing group favors substitution at the ortho and para positions relative to itself. However, since the para position is already occupied by the sulfanylacetate group, electrophilic attack is predominantly directed to the positions ortho to the methoxy group (positions 3 and 5). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be expected to yield ethyl 2-((3-nitro-4-methoxyphenyl)thio)acetate.

Aliphatic Substitution: The aliphatic portion of the molecule, specifically the methylene (B1212753) group adjacent to the sulfur atom and the carbonyl group (-S-CH₂-CO-), is susceptible to nucleophilic substitution. The hydrogen atoms on this methylene group are activated by the adjacent electron-withdrawing carbonyl group and the sulfur atom, making them acidic. Deprotonation with a suitable base can generate a carbanion, which can then act as a nucleophile in reactions with various electrophiles. This allows for the introduction of a wide range of substituents at this position. For example, alkylation with an alkyl halide (e.g., methyl iodide) after deprotonation would yield ethyl 2-((4-methoxyphenyl)thio)propanoate.

The interplay between these substitution patterns allows for the synthesis of a diverse library of compounds derived from this compound.

Table 2: Examples of Substitution Reactions

| Reaction Type | Reagent/Conditions | Position of Substitution | Potential Product |

|---|---|---|---|

| Electrophilic Aromatic Nitration | HNO₃/H₂SO₄ | Aromatic ring (ortho to -OCH₃) | Ethyl 2-((3-nitro-4-methoxyphenyl)thio)acetate |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules, offering profound insights into the chemical environment of individual atoms. For Ethyl 2-(4-methoxyphenyl)sulfanylacetate, both proton (¹H) and carbon-13 (¹³C) NMR studies have been pivotal in mapping its atomic connectivity and electronic landscape.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR spectroscopy provides a detailed picture of the hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the distinct proton environments in its structure.

The ethyl ester moiety is readily identified by a triplet signal around 1.23 ppm, corresponding to the methyl (-CH₃) protons, and a quartet at approximately 4.15 ppm, attributed to the methylene (B1212753) (-OCH₂-) protons. The splitting pattern arises from the coupling between these adjacent groups. A singlet peak observed at 3.99 ppm is assigned to the two protons of the methylene group directly attached to the sulfur atom (-S-CH₂-).

The aromatic region of the spectrum displays signals characteristic of a para-substituted benzene (B151609) ring. Furthermore, a distinct singlet appears at 3.78 ppm, which is indicative of the methoxy (B1213986) (-OCH₃) group protons attached to the phenyl ring.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.23 | Triplet | 3H | -COOCH₂CH ₃ |

| 3.78 | Singlet | 3H | -OCH ₃ |

| 3.99 | Singlet | 2H | -S-CH ₂- |

| 4.15 | Quartet | 2H | -COOCH ₂CH₃ |

| 6.85-7.35 | Multiplet | 4H | Aromatic protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The carbonyl carbon of the ester group typically appears as a downfield signal. The carbons of the ethyl group, the methylene carbon adjacent to the sulfur, the aromatic carbons, and the methoxy carbon all resonate at their characteristic chemical shifts, providing a complete carbon fingerprint of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several key absorption bands that confirm the presence of its characteristic structural features.

A strong absorption band is typically observed in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester and the methoxy group, as well as the C-S stretching vibration, would appear at their characteristic frequencies in the fingerprint region of the spectrum.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1735-1750 | Strong | C=O stretch (Ester) |

| >3000 | Medium-Weak | Aromatic C-H stretch |

| ~1450-1600 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1030-1200 | Medium-Strong | C-O stretch (Ester) |

Mass Spectrometry (MS) in Molecular and Fragment Ion Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Furthermore, the fragmentation pattern can offer valuable structural clues. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the bond between the sulfur and the adjacent methylene group, and fragmentation of the aromatic ring, leading to the formation of characteristic fragment ions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In a typical study, the geometry of Ethyl 2-(4-methoxyphenyl)sulfanylacetate would be optimized to find its most stable three-dimensional arrangement. This is often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The results would provide precise bond lengths, bond angles, and dihedral angles. Such studies on related molecules have been used to compare theoretical structures with experimental data obtained from X-ray crystallography, often showing good agreement.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. For this compound, this analysis would map the distribution of these orbitals across the molecule, identifying potential sites for electrophilic and nucleophilic attack. For instance, in similar aromatic sulfide (B99878) compounds, the HOMO is often localized on the sulfur atom and the phenyl ring, while the LUMO may be distributed over the carbonyl group of the ester.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound (Note: This table is illustrative as specific data is unavailable. Values are based on typical ranges seen in similar organic molecules.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

Analysis of Intermolecular Interactions in Crystalline Structures

Should a crystalline structure of this compound be determined, various analytical techniques could be used to understand how the molecules pack together and what forces hold the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal. A 3D surface is generated around the molecule, and the distances to the nearest atoms of neighboring molecules are mapped onto it. This allows for the identification and quantification of different types of contacts, such as hydrogen bonds and van der Waals forces. For compounds containing similar functional groups, Hirshfeld analyses frequently show that H···H, C···H, and O···H contacts are the most significant contributors to crystal packing.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is a hypothetical representation for this compound based on analyses of related compounds.)

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45 - 55 |

| O···H / H···O | 15 - 25 |

| C···H / H···C | 10 - 20 |

| S···H / H···S | 5 - 10 |

Hydrogen Bonding Network Characterization

The characterization of the hydrogen bonding network is essential for understanding the supramolecular assembly in the crystal. Although this compound does not possess strong hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor at its oxygen atoms (from the ester and methoxy (B1213986) groups). The analysis would focus on identifying and characterizing weak C-H···O hydrogen bonds, which are often crucial in organizing molecules in the solid state. These interactions would be detailed by their donor-acceptor distances and angles, revealing how they connect individual molecules into larger chains, sheets, or three-dimensional networks.

Advanced Applications and Future Directions in Chemical Research

Ethyl 2-(4-methoxyphenyl)sulfanylacetate as a Versatile Synthetic Building Block

This compound serves as a highly adaptable building block in organic synthesis. Its structure incorporates several key functional groups that can be selectively manipulated to construct a diverse array of more complex molecules. The ester group can undergo hydrolysis, amidation, or reduction, providing a gateway to carboxylic acids, amides, and alcohols. The thioether linkage, containing a sulfur atom, can be oxidized to form sulfoxides and sulfones, thereby modulating the electronic properties and steric profile of the resulting molecules. Furthermore, the methoxy-substituted aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be used to fine-tune the characteristics of the final product.

The strategic placement of these functionalities makes this compound a valuable precursor in the synthesis of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. The interplay between the ester, thioether, and aromatic moieties allows for a range of cyclization strategies, leading to the formation of novel molecular architectures.

Applications as a Chemical Intermediate in Complex Molecule Construction

The utility of this compound extends to its role as a key intermediate in the multistep synthesis of complex target molecules. Its structural features allow it to be seamlessly integrated into synthetic pathways, often streamlining the construction of intricate molecular frameworks. For instance, the sulfanylacetate portion of the molecule can be used to introduce sulfur-containing side chains into larger molecules, a common motif in various biologically active compounds and functional materials.

Research has demonstrated the application of related aryl thioacetates as intermediates in the synthesis of pharmaceuticals and agrochemicals. The 4-methoxyphenyl (B3050149) group, in particular, is a common structural element in many bioactive molecules, and its presence in this intermediate provides a direct route to such targets. The ability to perform further chemical transformations on this intermediate, such as modifying the ester or the aromatic ring, adds to its strategic importance in synthetic planning.

Development of Novel Chemical Processes and Materials

The unique combination of a flexible thioether linkage and a rigid aromatic group in this compound makes it an attractive candidate for the development of novel chemical processes and materials. The sulfur atom can coordinate with metal catalysts, potentially enabling new catalytic transformations. The development of processes that leverage this coordination could lead to more efficient and selective synthetic methods.

In the realm of materials science, the incorporation of this sulfanylacetate derivative into polymer backbones or as a functional additive could impart desirable properties such as altered refractive index, thermal stability, or affinity for specific surfaces. The aromatic ring and the sulfur atom can both contribute to non-covalent interactions, which are crucial for the self-assembly and macroscopic properties of materials. The potential for creating novel polymers, liquid crystals, or organic electronic materials based on this scaffold is an active area of exploratory research.

Application as Biochemical Probes in Chemical Biology Research

By attaching such reporters, derivatives of this compound could be used to visualize cellular processes, identify protein targets, or modulate enzyme activity. The thioether linkage offers a site for bioconjugation, allowing the probe to be tethered to other molecules of interest. The development of these molecular tools could provide valuable insights into complex biological pathways and aid in the discovery of new therapeutic targets.

Unexplored Reactivity Profiles and Catalytic Potential

While the fundamental reactivity of the functional groups in this compound is understood, the interplay between these groups may give rise to novel and unexplored reaction pathways. For example, intramolecular interactions between the sulfur atom and the ester or aromatic ring could lead to unique cyclization or rearrangement reactions under specific conditions. A systematic investigation into the reactivity of this compound with a wide range of reagents and catalysts could uncover new synthetic methodologies.

Furthermore, the potential for this molecule to act as a ligand in catalysis is an area ripe for exploration. The sulfur atom and the oxygen atoms of the ester and methoxy (B1213986) groups can all act as coordination sites for metal centers. Designing catalysts that incorporate this sulfanylacetate as a ligand could lead to new catalytic systems with unique reactivity and selectivity, applicable to a broad range of chemical transformations.

Strategic Directions for Rational Design of New Sulfanylacetate Architectures

The structure of this compound serves as a blueprint for the rational design of new sulfanylacetate architectures with tailored properties. By systematically modifying each component of the molecule, researchers can develop a library of related compounds with diverse functionalities.

| Molecular Component | Potential Modifications | Desired Outcome |

| Ethyl Ester | Varying the alcohol component (e.g., methyl, tert-butyl) | Altered reactivity and solubility |

| Aromatic Ring | Introducing different substituents (e.g., halogens, nitro groups) | Modified electronic properties and biological activity |

| Methoxy Group | Changing the position or replacing with other alkyl groups | Fine-tuning of steric and electronic effects |

| Thioether Linkage | Oxidation to sulfoxide (B87167) or sulfone | Enhanced polarity and hydrogen bonding capability |

This systematic approach, guided by computational modeling and experimental screening, will enable the strategic development of new sulfanylacetate-based molecules for specific applications, ranging from drug discovery to materials science. The continued exploration of this chemical space promises to yield novel compounds with significant scientific and technological impact.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-(4-methoxyphenyl)sulfanylacetate to improve yield and purity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution between ethyl chloroacetate and 4-methoxyphenylthiol. Use anhydrous potassium carbonate (K₂CO₃) as a base in acetone under reflux for 5–10 hours. Monitor reaction progress by TLC, and purify the product via recrystallization in ethanol/water mixtures. Yield optimization may require stoichiometric adjustments (e.g., 1.2:1 molar ratio of thiol to chloroacetate) and inert atmosphere conditions to prevent oxidation of the thiol group .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the sulfanylacetate backbone and methoxy group.

- FT-IR to identify the ester carbonyl (C=O, ~1740 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) stretches.

- Mass spectrometry (HRMS-ESI) for molecular ion validation.

- X-ray crystallography (if crystalline) to resolve bond lengths and angles, as demonstrated for structurally similar acrylate derivatives .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer: Ethanol/water (3:1 v/v) or ethyl acetate/hexane (1:2 v/v) mixtures are effective based on solubility trends of arylthioacetate esters. Gradual cooling from 60°C to 4°C enhances crystal formation. Filter under reduced pressure and dry in a vacuum desiccator .

Q. What are common impurities encountered during the synthesis of this compound?

- Methodological Answer: Typical impurities include unreacted starting materials (e.g., 4-methoxyphenylthiol), disulfide byproducts (from thiol oxidation), and ethyl chloroacetate adducts. Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate and quantify impurities. Compare retention times with pharmacopeial impurity standards .

Advanced Research Questions

Q. How can HPLC methods be developed to quantify trace impurities in this compound?

- Methodological Answer: Optimize chromatographic conditions using:

- Column: C18 (250 mm × 4.6 mm, 5 µm).

- Mobile phase: Gradient from 30% acetonitrile/70% water to 80% acetonitrile over 20 minutes.

- Detection: UV at 254 nm.

- Validation: Determine relative response factors (RRFs) for impurities via spiked samples. For example, impurities with RRFs <1.0 may require lower detection limits (e.g., 0.1% threshold) .

Q. What computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and evaluate frontier molecular orbitals (HOMO/LUMO). This predicts regioselectivity in reactions like thio-Michael additions. Compare computational results with experimental kinetic data .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Thermal stress: Store at 40°C/75% RH for 6 months.

- Photolytic stress: Expose to UV light (ICH Q1B guidelines).

- Oxidative stress: Treat with 3% H₂O₂.

Analyze degradation products via LC-MS and quantify using validated HPLC methods. Major degradation pathways may include ester hydrolysis or sulfanyl group oxidation .

Q. What strategies are effective in resolving structural ambiguities in derivatives of this compound?

- Methodological Answer: For stereochemical or tautomeric uncertainties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.